molecular formula C22H25NO3S B491447 2,4,6-trimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide CAS No. 406474-66-6

2,4,6-trimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Cat. No.: B491447
CAS No.: 406474-66-6
M. Wt: 383.5g/mol
InChI Key: SKXKEFAQJKGRCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-trimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H25NO3S and its molecular weight is 383.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Impact and Fate of Analogous Compounds

  • Parabens , sharing a similar function to sulfonamides as preservatives, have been studied for their occurrence, fate, and behavior in aquatic environments. Despite treatments that remove them well from wastewater, parabens persist at low concentrations in effluents and are ubiquitous in surface water and sediments. This persistence is due to continuous introduction from consumer products, with methylparaben and propylparaben predominating. Chlorinated parabens, more stable than their parent compounds, have been detected in various water sources, raising concerns about their environmental impact and the need for further toxicity studies (Haman, Dauchy, Rosin, & Munoz, 2015).

Biological Activities of Structurally Related Compounds

  • Benzothiazoles , featuring a core structure potentially similar to the target compound, have been explored for their vast array of biological activities. These include antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Some 2-arylbenzothiazole derivatives have been identified as potential antitumor agents, with ongoing research into their medicinal applications. This highlights the significance of benzothiazole and its derivatives in pharmaceutical and medicinal chemistry, providing insights into the potential research applications of the target compound (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Chemical Properties and Synthetic Applications

  • Research into furan and thiophene derivatives , which might share reactivity traits with the dibenzo[b,d]furan component of the target compound, has demonstrated their importance in drug design as part of bioactive molecules. The furan and thiophene rings, when incorporated into nucleobases, nucleosides, and their analogues, significantly affect medicinal chemistry, offering pathways for antiviral, antitumor, and antimicrobial applications. This underlines the potential research applications in synthesizing and modifying the target compound to explore new therapeutic avenues (Ostrowski, 2022).

Properties

IUPAC Name

2,4,6-trimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3S/c1-13-5-7-20-18(11-13)19-12-17(6-8-21(19)26-20)23-27(24,25)22-15(3)9-14(2)10-16(22)4/h6,8-10,12-13,23H,5,7,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXKEFAQJKGRCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=C(C=C(C=C4C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.